Home > Products > Screening Compounds P2006 > 5alpha-Pregnan-17,21-diol-3,20-dione
5alpha-Pregnan-17,21-diol-3,20-dione -

5alpha-Pregnan-17,21-diol-3,20-dione

Catalog Number: EVT-13959750
CAS Number:
Molecular Formula: C21H32O4
Molecular Weight: 348.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5alpha-Pregnan-17,21-diol-3,20-dione, also known as 5alpha-dihydrodeoxycorticosterone, is a steroid compound categorized within the class of C21 steroids. It plays a significant role in various biological processes, particularly in the metabolism of androgens and corticosteroids. This compound is an important intermediate in the biosynthesis of other steroid hormones, contributing to the understanding of steroidogenesis and its physiological implications.

Source

This compound can be derived from natural sources such as adrenal glands and is synthesized through various biochemical pathways. It is also available through synthetic methods in laboratory settings for research purposes.

Classification

5alpha-Pregnan-17,21-diol-3,20-dione falls under the category of steroids, specifically pregnanes, characterized by a steroid structure with a specific arrangement of hydroxyl groups that influence its biological activity. Its classification is essential for understanding its role in hormonal pathways and pharmacological applications.

Synthesis Analysis

The synthesis of 5alpha-Pregnan-17,21-diol-3,20-dione can be achieved through several methods:

  1. Starting Materials: Common precursors include 17α-hydroxyprogesterone and other related steroids.
  2. Reactions: The synthesis typically involves multiple steps including:
    • Reduction processes using catalytic agents like Raney nickel.
    • Epoxidation reactions with hydrogen peroxide or other oxidizing agents.
    • Acetylation steps to introduce acetyl groups at specific positions on the steroid backbone.

For example, one method involves the epoxidation of D5-pregnadiene followed by selective hydrolysis and reduction to yield the desired compound .

Molecular Structure Analysis

The molecular formula for 5alpha-Pregnan-17,21-diol-3,20-dione is C21H32O3C_{21}H_{32}O_3, with a molecular weight of approximately 332.48 g/mol. The structure features several key functional groups:

  • Hydroxyl Groups: Two hydroxyl groups at positions 17 and 21 are critical for its biological activity.
  • Carbon Skeleton: The steroidal backbone consists of four fused rings typical of steroid structures.

The structural representation includes stereochemistry that is vital for its interaction with biological receptors.

Chemical Reactions Analysis

5alpha-Pregnan-17,21-diol-3,20-dione participates in several chemical reactions:

  1. Hydroxylation: It can undergo further hydroxylation to form more complex steroid derivatives.
  2. Oxidation: The compound can be oxidized to form ketones or other oxidized steroids, influencing its activity in metabolic pathways.
  3. Conjugation: It may also react with conjugating agents leading to glucuronides or sulfates which are important for excretion and detoxification processes.

These reactions are essential for understanding its role in steroid metabolism and pharmacokinetics .

Mechanism of Action

The mechanism of action for 5alpha-Pregnan-17,21-diol-3,20-dione primarily involves its interaction with steroid hormone receptors:

  1. Receptor Binding: It binds to androgen receptors, influencing gene expression related to androgenic effects.
  2. Metabolic Pathways: This compound serves as a substrate for enzymes such as cytochrome P450c17 (hCYP17), facilitating conversion into more potent androgens like dihydrotestosterone (DHT) without the need for testosterone as an intermediate .
  3. Physiological Effects: The actions mediated by this compound affect various physiological processes including development, metabolism, and reproductive functions.
Physical and Chemical Properties Analysis

The physical properties of 5alpha-Pregnan-17,21-diol-3,20-dione include:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical properties include:

  • Stability: Generally stable under normal conditions but sensitive to light and heat.
  • Reactivity: Reacts with strong acids or bases during synthesis or degradation processes.

These properties are crucial for applications in pharmaceutical formulations and biochemical assays .

Applications

5alpha-Pregnan-17,21-diol-3,20-dione has several scientific uses:

  1. Research Tool: Used in studies related to steroid metabolism and hormonal regulation.
  2. Pharmaceutical Development: Investigated for potential therapeutic applications in hormone replacement therapies or treatments for hormonal disorders.
  3. Biochemical Assays: Employed as a standard reference compound in analytical chemistry to quantify related steroid compounds.

Its significance in both basic research and clinical settings underscores its importance in endocrinology and pharmacology .

Biosynthesis and Metabolic Pathways

Role in the Androgen Backdoor Pathway

Position as a Key Intermediate in 5α-Reduced Steroidogenesis

5α-Pregnan-17α,21-diol-3,20-dione (abbreviated as 17α,21-diOH-DHP) is a critical C21 steroid intermediate in the androgen backdoor pathway. This pathway enables dihydrotestosterone (DHT) biosynthesis without proceeding through classical intermediates like testosterone or androstenedione. The compound occupies a pivotal position between upstream precursors (e.g., 17α-hydroxyprogesterone, 17α-OHP) and downstream 5α-reduced C19 steroids. Its structural uniqueness—featuring 5α-reduction, 17α-hydroxyl, and 21-hydroxyl groups—allows it to bypass conventional androgen synthesis routes, making it essential for DHT production in tissues lacking 17β-hydroxysteroid dehydrogenase activity [1] [2].

Conversion from 17α-Hydroxyprogesterone via 5α-Reductase Isozymes

The biosynthesis of 17α,21-diOH-DHP begins with the 5α-reduction of 17α-OHP, catalyzed primarily by 5α-reductase isozymes (SRD5A1 and SRD5A2). In vitro studies confirm that SRD5A1 efficiently converts 17α-OHP to 5α-pregnan-17α-ol-3,20-dione (17α-OH-DHP), a direct precursor to 17α,21-diOH-DHP. While SRD5A2 also contributes to this step, its activity remains debated; some studies indicate lower efficiency in humans compared to SRD5A1 [1] [4]. Subsequent 21-hydroxylation, mediated by cytochrome P450 enzymes (e.g., CYP21A2), yields 17α,21-diOH-DHP [9].

Downstream Metabolism to Androsterone and Dihydrotestosterone (DHT)

17α,21-diOH-DHP undergoes further transformations to produce active androgens:

  • C21 to C19 cleavage: The side chain at C17 is cleaved by CYP17A1 (lyase activity), forming androsterone or related 5α-reduced C19 steroids.
  • Reduction and activation: Androsterone is converted to 5α-androstane-3α,17β-diol by 17β-hydroxysteroid dehydrogenases (HSD17B), which is finally oxidized to DHT. This pathway is dominant in fetal tissues and pathological conditions like 21-hydroxylase deficiency, where classical androgen synthesis is impaired [2] [9].

Table 1: Key Intermediates in the Androgen Backdoor Pathway

CompoundRolePrimary Conversion Enzyme
17α-Hydroxyprogesterone (17α-OHP)Initial substrateSRD5A1/SRD5A2
5α-Pregnan-17α-ol-3,20-dioneFirst 5α-reduced intermediateSRD5A1/SRD5A2
17α,21-Dihydroxy-5α-pregnan-3,20-dioneBranch point for C19 steroid synthesisCYP21A2 (hydroxylation)
AndrosteroneFirst C19 steroid productCYP17A1 (lyase activity)
Dihydrotestosterone (DHT)Terminal active androgenHSD17B3, AKR1C2/4

Enzymatic Catalysis Mechanisms

SRD5A1 and SRD5A2 Activity in 5α-Reduction Reactions

The 5α-reduction of 17α-OHP is rate-limiting for 17α,21-diOH-DHP synthesis. Both SRD5A1 and SRD5A2 catalyze this reaction, but with distinct properties:

  • SRD5A1: Exhibits broad substrate specificity and higher activity toward 17α-OHP in fetal tissues. It is inhibited poorly by dutasteride, enabling residual DHT synthesis in pathological states [4] [7].
  • SRD5A2: Preferentially reduces testosterone but contributes to 17α-OHP reduction in gonadal tissues. Its role in humans remains less defined than SRD5A1 [1].Kinetic studies show recombinant human SRD5A1 converts 17α-OHP at rates comparable to progesterone (~40% efficiency in vitro) [1].

3α-Hydroxysteroid Dehydrogenase (3α-HSD) Involvement in Subsequent Modifications

After C17–C20 side-chain cleavage, 3α-hydroxysteroid dehydrogenases (AKR1C2, AKR1C4) catalyze the reduction of 3-keto groups in C19 intermediates. This step stabilizes the A-ring conformation and facilitates receptor binding. AKR1C4 efficiently converts 5α-androstanedione to 3α-androstanediol, a direct precursor to DHT. Additionally, 17β-hydroxysteroid dehydrogenase type 6 (HSD17B6) demonstrates dual 3α-HSD and 17β-HSD activities, further streamlining DHT synthesis [2] [6].

Table 2: Enzymes Catalyzing Key Steps in 17α,21-diOH-DHP Metabolism

EnzymeReaction CatalyzedTissue ExpressionInhibitor Sensitivity
SRD5A15α-Reduction of 17α-OHP → 17α-OH-DHPFetal adrenal, prostateLow (dutasteride)
SRD5A25α-Reduction of 17α-OHP → 17α-OH-DHPGonads, liverHigh (dutasteride)
CYP21A221-Hydroxylation to form 17α,21-diOH-DHPAdrenal cortexNone
AKR1C2/AKR1C43α-Reduction of C19 steroidsLiver, reproductive tissuesNSAIDs

Tissue-Specific Biosynthetic Flux

Expression in Fetal Adrenal and Gonadal Tissues

The adrenal gland and testes are primary sites for 17α,21-diOH-DHP synthesis during fetal development. In human fetuses, the adrenal cortex expresses high levels of SRD5A1 and CYP21A2, facilitating 17α,21-diOH-DHP production even before gonadal maturation. This flux is crucial for masculinization in genetic males with 17β-HSD3 deficiency, where the backdoor pathway compensates for impaired classical androgen synthesis. Ovarian tissue in late-gestation female fetuses also demonstrates measurable activity, though at lower levels [1] [8] [9].

Comparative Biosynthesis in Pathological vs. Physiological States

  • Physiological states: 17α,21-diOH-DHP synthesis is transiently upregulated in fetal development but declines postnatally. Adult tissues show minimal activity except in the prostate under low-testosterone conditions [4].
  • Pathological states:
  • 21-Hydroxylase deficiency: Accumulation of 17α-OHP shunts substrates into the backdoor pathway, elevating 17α,21-diOH-DHP and downstream androgens. This drives prenatal virilization in females [2] [9].
  • Castration-resistant prostate cancer (CRPC): Overexpression of SRD5A1 and SRD5A3 in CRPC enables intratumoral 17α,21-diOH-DHP synthesis, contributing to DHT-dependent tumor growth despite androgen deprivation therapy [4].

Table 3: Tissue Distribution and Regulatory Drivers of 17α,21-diOH-DHP Synthesis

Tissue/StateBiosynthetic FluxKey Upregulated EnzymesFunctional Outcome
Fetal adrenalHighSRD5A1, CYP21A2Masculinization, DHT synthesis
Adult prostate (normal)LowSRD5A1Maintenance of epithelial homeostasis
CRPCVery highSRD5A1, SRD5A3, AKR1C3Androgen-independent tumor growth
21-Hydroxylase deficiencyElevatedSRD5A1, AKR1C2/4Prenatal virilization in females

Properties

Product Name

5alpha-Pregnan-17,21-diol-3,20-dione

IUPAC Name

(5S,8R,9S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

InChI

InChI=1S/C21H32O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h13,15-17,22,25H,3-12H2,1-2H3/t13-,15+,16-,17-,19-,20-,21-/m0/s1

InChI Key

WNIBSYGPDJBVOA-ROQVDZSBSA-N

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.